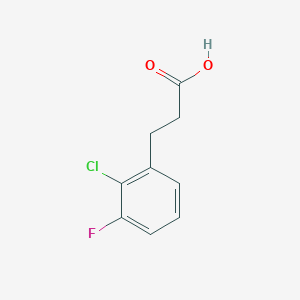

3-(2-Chloro-3-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality 3-(2-Chloro-3-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-3-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-3-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVTWDYTKKYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)propanoic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical and physical properties, analytical methodologies, and potential applications of 3-(2-Chloro-3-fluorophenyl)propanoic acid. By synthesizing fundamental data with practical insights, this document aims to provide a thorough understanding of this compound for its effective utilization in research and development.

Part 1: Foundational Physicochemical Properties

The precise characterization of a molecule is paramount for its application in any scientific endeavor. This section outlines the core physicochemical properties of 3-(2-Chloro-3-fluorophenyl)propanoic acid, derived from its chemical formula and structure.

Molecular Structure and Identity

The foundational identity of 3-(2-Chloro-3-fluorophenyl)propanoic acid is rooted in its unique molecular structure. This compound is a derivative of propanoic acid, featuring a phenyl group at the third carbon, which is further substituted with a chlorine atom at the second position and a fluorine atom at the third position.

The systematic IUPAC name for this compound is 3-(2-Chloro-3-fluorophenyl)propanoic acid.

-

Chemical Formula: C₉H₈ClFO₂

-

Molecular Weight: 202.61 g/mol

Key Physicochemical Data

A summary of the key quantitative data for 3-(2-Chloro-3-fluorophenyl)propanoic acid and its closely related isomers is presented in the table below. This allows for a comparative understanding of how substituent positioning can influence physical properties.

| Property | 3-(2-Chloro-3-fluorophenyl)propanoic acid (Predicted) | 3-(4-Chloro-3-fluorophenyl)propionic acid | 3-(2-Chlorophenyl)propionic acid | 3-(2-Fluorophenyl)propionic acid |

| Molecular Weight ( g/mol ) | 202.61 | 202.61 | 184.62[1] | 168.17 |

| Linear Formula | C₉H₈ClFO₂ | C₉H₈ClFO₂ | C₉H₉ClO₂ | C₉H₉FO₂ |

| Physical Form | Solid (Predicted) | Solid | White to yellow powder or crystals | Solid |

| Melting Point (°C) | Not available | 80-84 | 93-95 (for a synthesized sample)[2] | Not available |

| Purity | Not available | 98% | 98% | 97% |

Part 2: Synthesis and Spectroscopic Characterization

The synthesis and analytical confirmation of the molecular structure are critical steps in the research and development workflow. This section provides insights into potential synthetic routes and the expected spectroscopic data for 3-(2-Chloro-3-fluorophenyl)propanoic acid, based on established methods for analogous compounds.

Synthetic Pathways

The synthesis of phenylpropanoic acid derivatives often involves the hydrogenation of the corresponding cinnamic acid derivative. A plausible synthetic route for 3-(2-Chloro-3-fluorophenyl)propanoic acid would be the reduction of 2-chloro-3-fluorocinnamic acid.

A general procedure, adapted from the synthesis of 3-(2-chlorophenyl)propanoic acid, is as follows:

-

Hydrogenation: 2-Chloro-3-fluorocinnamic acid is dissolved in a suitable solvent, such as glacial acetic acid.

-

The solution is subjected to hydrogenation in the presence of a catalyst, typically 10% palladium on charcoal, under a hydrogen atmosphere (e.g., 45 psi).

-

Upon completion of the reaction, a conventional work-up, including solvent removal and purification, would yield the desired 3-(2-Chloro-3-fluorophenyl)propanoic acid.

This process is depicted in the following workflow diagram:

Caption: Role as a building block in drug discovery.

Analogs of phenylpropanoic acid have been investigated for various therapeutic targets. For instance, 3-(2-aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated as potent and selective EP3 receptor antagonists.[3] This suggests that derivatives of 3-(2-Chloro-3-fluorophenyl)propanoic acid could also be explored for similar biological activities.

References

-

3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem. [Link]

-

3-chloro-2-methyl-3-phenylpropanoic acid - C10H11ClO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929. PubChem. [Link]

-

3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

-

2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730. PubChem. [Link]

-

3-Chloro-2-phenylpropanoic acid | C9H9ClO2 | CID 228237. PubChem. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. [Link]

-

Application of Pro-drugs - Medicinal Chemistry. Pharmacy 180. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]

-

Pro-Drug Development. International Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Synthesis routes of 3-(2-Chlorophenyl)propionic acid [benchchem.com]

- 2. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]

- 3. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Halogenated Scaffolds: 3-(2-Chloro-3-fluorophenyl)propanoic Acid

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Process Scientists

Part 1: Executive Summary & Core Directive

In the realm of fragment-based drug discovery (FBDD), 3-(2-Chloro-3-fluorophenyl)propanoic acid represents a high-value "linker-scaffold." It is not merely a carboxylic acid; it is a bifunctional building block where the propanoic tail provides a flexible linker for nucleophilic attack or coupling, while the 2-chloro-3-fluoro substitution pattern offers a specific electronic and steric profile designed to modulate metabolic stability and receptor binding kinetics.

This guide moves beyond basic cataloging. We will deconstruct the molecule’s digital representation (SMILES) for cheminformatics integration, detail its synthesis via robust carbon-carbon bond-forming protocols, and analyze its utility in synthesizing privileged pharmacophores like indanones and dihydrocoumarins.

Part 2: Cheminformatics & Physicochemical Profile

The Digital Key: SMILES and Identity

For researchers integrating this molecule into docking simulations or QSAR models, the precise SMILES string is the primary key. Unlike generic identifiers, the SMILES string encodes the exact topology required for 3D conformer generation.

Canonical SMILES:

Structural Decoding:

-

OC(=O)CC: The propanoic acid tail (positions 1, 2, 3 relative to the carbonyl).

-

c1: The connection to the aromatic phenyl ring.

-

c(Cl): Ortho-substitution (Position 2 on ring) providing steric bulk to twist the ring out of planarity relative to the tail.

-

c(F): Meta-substitution (Position 3 on ring) providing electron-withdrawing effects to modulate the acidity (pKa) and block metabolic oxidation.

Physicochemical Properties (Predicted & Experimental)

The following data is critical for assessing "Rule of 5" compliance and solubility profiles during lead optimization.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | C₉H₈ClFO₂ | Core stoichiometry. |

| Molecular Weight | 202.61 g/mol | Ideal for fragment-based screening (<300 Da). |

| CLogP | 2.45 - 2.60 | Moderate lipophilicity; good membrane permeability. |

| pKa (Acid) | ~4.48 | Slightly stronger acid than unsubstituted hydrocinnamic acid due to electron-withdrawing halogens. |

| tPSA | 37.30 Ų | Polar surface area dominated by the carboxylate; suggests good oral bioavailability. |

| H-Bond Donors | 1 | Carboxylic acid -OH. |

| H-Bond Acceptors | 2 | Carbonyl O and Hydroxyl O (Fluorine is a weak acceptor). |

Part 3: Synthetic Architecture (The "Make" Phase)

To access this scaffold, we employ a Knoevenagel Condensation followed by Selective Reduction . This route is preferred over the Heck reaction for this specific substrate due to the high cost of 2-chloro-3-fluoro-iodobenzene and the robustness of the aldehyde precursor.

Reaction Pathway Visualization

The following diagram outlines the logical flow from commercially available precursors to the target scaffold and its downstream cyclization to the indanone pharmacophore.

Figure 1: Synthetic workflow from aldehyde precursor to target acid and subsequent cyclization.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-chloro-3-fluorophenyl)propanoic acid.

Step 1: Knoevenagel Condensation (Formation of the Cinnamic Acid) [3]

-

Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-3-fluorobenzaldehyde (10.0 mmol) and malonic acid (12.0 mmol, 1.2 eq) in pyridine (20 mL).

-

Catalysis: Add piperidine (0.5 mL) as a catalyst.

-

Reflux: Heat the mixture to 100°C for 4 hours. Evolution of CO₂ indicates decarboxylation is proceeding.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold HCl (2M, 100 mL) to precipitate the crude cinnamic acid.

-

Purification: Filter the white solid, wash with cold water, and recrystallize from ethanol/water.

Step 2: Selective Hydrogenation (Reduction to Propanoic Acid) Critical Note: Standard catalytic hydrogenation (H₂/Pd-C) carries a risk of dehalogenation (removing the Cl/F atoms). We must control conditions or use alternative hydride sources.

-

Method A (Catalytic - Controlled): Dissolve the cinnamic acid intermediate in MeOH. Add 5% Pt/C (Platinum on Carbon is less prone to dehalogenation than Palladium) or Rh/C. Stir under H₂ balloon (1 atm) at room temperature. Monitor via TLC until the alkene spot disappears.

-

Method B (Chemical Reduction - Safer): Use Sodium Borohydride (NaBH₄) with BiCl₃ or similar activators in methanol to selectively reduce the double bond without touching the aryl halides.

Validation Criteria:

-

1H NMR (CDCl3): Look for the disappearance of the alkene doublets (~6.5-7.8 ppm) and the appearance of two triplets at ~2.6 ppm (alpha-CH2) and ~3.0 ppm (beta-CH2).

-

Mass Spec: Confirm parent ion [M-H]- = 201.1.

Part 4: Medicinal Chemistry Utility (The "Design" Phase)

Metabolic Blocking & Bioisosterism

The 2-chloro-3-fluoro motif is not accidental. It is a strategic design choice:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at position 3 renders the ring resistant to oxidative metabolism (CYP450) at a typically vulnerable site.

-

Conformational Restriction: The bulky Chlorine atom at position 2 (ortho) creates steric clash with the propanoic side chain. This restricts the free rotation of the side chain, pre-organizing the molecule into a conformation that may favor binding to specific enzyme pockets (e.g., GPCRs or Kinases).

Scaffold Hopping: The Indanone Route

This acid is the direct precursor to 4-chloro-5-fluoro-1-indanone . By treating the acid with Polyphosphoric Acid (PPA) or converting it to the acid chloride (SOCl₂) followed by Friedel-Crafts cyclization (AlCl₃), researchers can "lock" the flexible propanoic tail into a rigid bicyclic system.

-

Application: Indanones are privileged structures in acetylcholinesterase inhibitors (Alzheimer's research) and anticancer agents.

Halogen Bonding

The Chlorine atom can participate in "Halogen Bonding" (X-bond).[2] Unlike hydrogen bonds, the halogen bond is highly directional (180° relative to the C-Cl bond). This allows the scaffold to anchor into protein pockets containing backbone carbonyls or electron-rich residues.

Part 5: References

-

ChemicalBook. (2026). 3-(2-Chlorophenyl)propionic acid - Synthesis and Properties. Retrieved from

-

Sigma-Aldrich. (2026). 3-(4-Chloro-3-fluorophenyl)propionic acid Product Sheet. (Used for physicochemical property comparison of isomers). Retrieved from

-

BenchChem. (2026). Synthesis routes of Chlorinated Hydrocinnamic Acids. Retrieved from

-

Wilcken, R., et al. (2013).[2] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(4), 1363–1388. (Foundational text on the utility of the Cl/F substitution described in Part 4).

-

Selka, A., et al. (2022).[4] Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 22. Retrieved from

Sources

The Strategic Advantage of Fluorination: A Technical Guide to Fluorinated Dihydrocinnamic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Double Bond – Unlocking New Potential with Fluorinated Dihydrocinnamic Acids

Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the saturation of the α,β-double bond to form dihydrocinnamic acid (3-phenylpropanoic acid) derivatives opens up a new dimension of chemical space, offering altered conformational flexibility and metabolic stability. The strategic incorporation of fluorine into this saturated scaffold further refines its properties, providing a powerful tool for drug design. This guide delves into the synthesis, physicochemical characteristics, and biological applications of fluorinated dihydrocinnamic acid derivatives, offering insights into their potential as next-generation therapeutic agents.

The introduction of fluorine into a drug candidate can profoundly influence its electronic properties, lipophilicity, and metabolic fate, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This is due to fluorine's high electronegativity, which can alter the acidity of nearby functional groups and create favorable interactions with biological targets.[3] In the context of dihydrocinnamic acids, fluorination of the phenyl ring can significantly impact the molecule's overall properties, making these derivatives a compelling area of research for drug development professionals.

Synthesis of Fluorinated Dihydrocinnamic Acid Derivatives: A Methodological Overview

The primary route for synthesizing fluorinated dihydrocinnamic acid derivatives involves the catalytic hydrogenation of their corresponding fluorinated cinnamic acid precursors. This method is highly efficient and selective for the reduction of the alkene functional group while leaving the carboxylic acid and the fluorinated aromatic ring intact.[4][5]

Experimental Protocol: Catalytic Transfer Hydrogenation of 4-Fluorocinnamic Acid

This protocol describes a common method for the synthesis of 4-fluorodihydrocinnamic acid using a palladium catalyst and formic acid as a hydrogen donor.[6]

Materials:

-

4-Fluorocinnamic acid

-

Palladium(II) chloride (PdCl2)

-

Formic acid (HCOOH)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Sodium sulfate (Na2SO4)

-

Silica gel

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorocinnamic acid in a 2.5 M aqueous solution of sodium hydroxide.

-

Catalyst Addition: To the stirred solution, add 10 mol% of palladium(II) chloride.

-

Hydrogen Donor Addition: Add 4 equivalents of formic acid dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 65°C and maintain for 16 hours.

-

Workup: After cooling, neutralize the reaction mixture with 2 M HCl.

-

Extraction: Extract the product with diethyl ether.

-

Drying and Purification: Wash the organic layer with water, dry over sodium sulfate, and purify by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[6]

-

Characterization: Confirm the structure of the resulting 4-fluorodihydrocinnamic acid using spectroscopic methods such as NMR and mass spectrometry.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of double bonds due to its high activity and selectivity.[4]

-

Hydrogen Source: Formic acid serves as a convenient and safer alternative to compressed hydrogen gas for transfer hydrogenation.[5][6]

-

Base: The use of a base like sodium hydroxide is crucial in the transfer hydrogenation with formic acid, as it facilitates the decomposition of formic acid to produce the active hydrogen species.[6]

Physicochemical Properties: The Impact of Fluorine

The introduction of fluorine onto the phenyl ring of dihydrocinnamic acid significantly alters its physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[3] The position of the fluorine atom on the phenyl ring influences the magnitude of this effect.[3]

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more complex. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions.[3] The change in logP upon fluorination is often small and dependent on the specific molecular context.[3]

| Compound | Structure | pKa (Predicted) | logP (Predicted/Calculated) |

| Dihydrocinnamic Acid | 3-phenylpropanoic acid | ~4.6 | ~1.8 |

| 2-Fluorodihydrocinnamic Acid | 3-(2-fluorophenyl)propanoic acid | < 4.6 | ~1.9 |

| 3-Fluorodihydrocinnamic Acid | 3-(3-fluorophenyl)propanoic acid | < 4.6 | ~2.0 |

| 4-Fluorodihydrocinnamic Acid | 3-(4-fluorophenyl)propanoic acid | < 4.6 | ~1.9 |

Table 1: Predicted Physicochemical Properties of Fluorinated Dihydrocinnamic Acids. pKa and logP values are estimated based on the known effects of fluorination on cinnamic acid derivatives.[3]

Experimental Protocol: Determination of pKa and logP

pKa Determination by Potentiometric Titration:

-

Prepare a 0.1 M solution of the fluorinated dihydrocinnamic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition.

-

Plot the pH versus the volume of NaOH added and determine the pKa from the midpoint of the titration curve.[3]

logP Determination by Shake-Flask Method:

-

Prepare a solution of the fluorinated dihydrocinnamic acid derivative in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

-

After phase separation, determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[3]

Biological Activities and Therapeutic Potential

Fluorinated dihydrocinnamic acid derivatives have shown promise in a range of therapeutic areas, including as antimicrobial, anticancer, and neuroprotective agents. The presence of the fluorine atom can enhance potency and selectivity for specific biological targets.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties.[7] Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.[8] While specific data for fluorinated dihydrocinnamic acids is limited, it is plausible that they retain or even exhibit enhanced antimicrobial effects due to improved membrane permeability.

| Compound | Target Organism | MIC (µg/mL) |

| 4-Fluorocinnamic acid derivative | Mycobacterium tuberculosis H37Ra | 0.36 |

| Unsubstituted Cinnamic acid derivative | Mycobacterium tuberculosis H37Ra | >30 |

Table 2: Comparative Antitubercular Activity of a Fluorinated Cinnamic Acid Derivative. This data suggests the potential for fluorinated dihydrocinnamic acids to exhibit potent antimicrobial activity.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare a series of two-fold dilutions of the fluorinated dihydrocinnamic acid derivative in the broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Fluorinated cinnamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] The introduction of a 4-fluoro substituent on the phenyl ring is a key feature in several potent EGFR-TK inhibitors.[9] While research on the anticancer properties of fluorinated dihydrocinnamic acids is still emerging, the structural similarity to active cinnamide derivatives suggests their potential in this area.

| Compound | Cell Line | IC50 (µM) |

| Fluorinated Cinnamide Derivative 6 | HepG2 (Liver Cancer) | 4.23 |

| Staurosporine (Control) | HepG2 (Liver Cancer) | 5.59 |

Table 3: Cytotoxic Activity of a Fluorinated Cinnamide Derivative. This highlights the potential of the fluorinated phenylpropanoid scaffold in cancer therapy.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated dihydrocinnamic acid derivative for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

Neuroprotective Activity

Cinnamic acid derivatives have been investigated for their neuroprotective effects.[11] Fluorination can potentially enhance these properties by improving blood-brain barrier permeability and modulating interactions with neurological targets. For instance, certain fluorinated cinnamic acid derivatives have shown potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[12]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated dihydrocinnamic acid derivatives is highly dependent on the position of the fluorine atom on the phenyl ring and the nature of other substituents.

-

Fluorine Position: The position of the fluorine atom can significantly impact selectivity and potency. For example, in a series of fluorinated cinnamic acid derivatives with tertiary amine side chains, para-substituted compounds showed potent activity against acetylcholinesterase (AChE), while ortho-substituted analogs were more active against butyrylcholinesterase (BChE).[12]

-

Saturation of the Double Bond: The reduction of the C=C double bond to form a dihydrocinnamic acid derivative can alter the molecule's three-dimensional shape and flexibility. This can lead to different binding modes with target proteins and, consequently, different biological activities.

-

Other Substituents: The addition of other functional groups, such as amides or esters, to the carboxylic acid moiety can significantly modulate the biological activity by altering properties like lipophilicity and hydrogen bonding capacity.

Future Directions and Conclusion

Fluorinated dihydrocinnamic acid derivatives represent a promising class of compounds for drug discovery. Their unique combination of a saturated propanoic acid chain and a fluorinated phenyl ring offers a compelling scaffold for the development of novel therapeutics with improved physicochemical and pharmacological properties.

Future research should focus on:

-

Systematic SAR studies: A comprehensive investigation of the effects of fluorine substitution patterns on a wide range of biological targets.

-

Pharmacokinetic profiling: Detailed in vivo studies to evaluate the ADME properties of promising candidates.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

By leveraging the strategic placement of fluorine, researchers can fine-tune the properties of dihydrocinnamic acid derivatives to design safer and more effective drugs for a variety of diseases.

Visualizations

Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of fluorinated dihydrocinnamic acid derivatives.

Impact of Fluorination on Physicochemical Properties

Caption: The influence of fluorination on the key physicochemical and pharmacological properties of dihydrocinnamic acid.

References

-

Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available from: [Link]

-

Insights into the Discovery of Novel Neuroprotective Agents: A Comparative Study between Sulfanylcinnamic Acid Derivatives and Related Phenolic Analogues. MDPI. Available from: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available from: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available from: [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available from: [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. Available from: [Link]

-

Anti-biofilm activity of ultrashort cinnamic acid peptide derivatives against medical device-related pathogens. Queen's University Belfast. Available from: [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. ResearchGate. Available from: [Link]

-

Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available from: [Link]

-

Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. ResearchGate. Available from: [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. OUCI. Available from: [Link]

-

Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. designer-drug.com. Available from: [Link]

-

Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PMC. Available from: [Link]

-

New neuroprotective derivatives of cinnamic acid by biotransformation. PubMed. Available from: [Link]

-

Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Journal of Basic and Clinical Physiology and Pharmacology. Available from: [Link]

-

Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org. Available from: [Link]

-

Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Available from: [Link]

-

Neuroprotective Activities of Cinnamic Acids and their Derivatives. Bentham Science. Available from: [Link]

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available from: [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC. Available from: [Link]

-

Generalizable Synthesis of Highly Fluorinated Ionic Liquids. The Mason Group - Harvard University. Available from: [Link]

-

Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants. MedChemComm (RSC Publishing). Available from: [Link]

-

Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. MDPI. Available from: [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available from: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available from: [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [ouci.dntb.gov.ua]

- 2. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nacatsoc.org [nacatsoc.org]

- 5. chemmethod.com [chemmethod.com]

- 6. designer-drug.com [designer-drug.com]

- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Distinction and Synthetic Utility of 2-chloro-3-fluoro and 2-chloro-4-fluoropyridine

Abstract

In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as indispensable building blocks. Their utility is profoundly influenced by the specific arrangement of substituents, which dictates reactivity, physicochemical properties, and biological interactions. This technical guide provides a detailed comparative analysis of two critical isomeric intermediates: 2-chloro-3-fluoropyridine and 2-chloro-4-fluoropyridine. We will dissect the fundamental differences in their molecular structure, electronic profiles, and spectroscopic signatures. The core of this guide focuses on their differential chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, which is central to their application in synthesis. By elucidating these distinctions through mechanistic insights, detailed protocols, and application-focused examples, this document aims to equip researchers, scientists, and drug development professionals with the expert knowledge required to strategically select and employ the appropriate isomer for their synthetic targets.

Introduction: The Strategic Importance of Halogen Placement on the Pyridine Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical science, present in a vast number of approved drugs.[1] Its nitrogen atom imparts unique electronic properties and provides a key point for hydrogen bonding in biological systems. The strategic placement of halogen atoms, particularly chlorine and fluorine, further enhances the synthetic versatility and pharmacological profile of the pyridine nucleus.[2] Fluorine, with its high electronegativity and small size, can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3][4] Chlorine, a larger and more polarizable halogen, serves as an excellent leaving group in various substitution and cross-coupling reactions.

The isomers 2-chloro-3-fluoropyridine and 2-chloro-4-fluoropyridine, while sharing the same molecular formula, exhibit remarkably different behaviors. The positional interplay between the electron-withdrawing nitrogen atom and the two halogen substituents creates distinct electronic environments on the pyridine ring. This guide will explore the causality behind these differences, providing a framework for understanding how a simple positional shift of the fluorine atom from the 3- to the 4-position fundamentally alters the molecule's character and its utility as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundational differences between the two isomers begin with their atomic arrangement and the resulting electronic distribution.

Structural Isomerism and Electronic Effects

The key distinction lies in the position of the fluorine atom relative to the chloro- and nitro- groups.

-

2-chloro-3-fluoropyridine: The fluorine atom is meta to the ring nitrogen and ortho to the chlorine atom.

-

2-chloro-4-fluoropyridine: The fluorine atom is para to the ring nitrogen and meta to the chlorine atom.

This positional variance has profound electronic consequences. The pyridine nitrogen is strongly electron-withdrawing via both induction (-I) and resonance (-M, by delocalizing the lone pair away from the ring). Halogens are also electron-withdrawing by induction but can be weakly donating by resonance (+M). In these electron-deficient pyridine systems, the inductive effects dominate.

The nitrogen atom powerfully activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the resulting negatively charged intermediate (a Meisenheimer complex).[5]

-

In 2-chloro-4-fluoropyridine , the fluorine at the 4-position further activates the ring for nucleophilic attack, particularly at the 2-position where the chlorine is located.

-

In 2-chloro-3-fluoropyridine , the fluorine at the 3-position provides a strong inductive withdrawal but is not in a position to directly stabilize a negative charge at the 2-position via resonance in the same way a 4-substituent can.

Caption: Chemical structures of the two isomers.

Comparative Physicochemical Properties

The subtle structural differences manifest in measurable variations in physical properties. While both are colorless to light yellow liquids at room temperature, their boiling points and densities show slight variations.[6][7][8]

| Property | 2-chloro-3-fluoropyridine | 2-chloro-4-fluoropyridine | References |

| CAS Number | 17282-04-1 | 34941-91-8 | [9][10] |

| Molecular Formula | C₅H₃ClFN | C₅H₃ClFN | [8][9] |

| Molecular Weight | 131.54 g/mol | 131.53 g/mol | [8][9] |

| Appearance | Colorless to yellow liquid | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 80 °C at 80 mmHg | ~140 °C (estimated) | |

| Density | 1.323 g/mL at 25 °C | Not readily available | |

| Refractive Index | n20/D 1.509 | Not readily available |

Spectroscopic Signature Analysis

The electronic asymmetry in these isomers leads to distinct and predictable patterns in their NMR spectra, which are crucial for their unambiguous identification.

| Spectroscopic Data | 2-chloro-3-fluoropyridine | 2-chloro-4-fluoropyridine | Inferred Rationale & References |

| ¹H NMR | Exhibits three distinct proton signals, often complex due to H-F and H-H couplings. The proton at C6 (adjacent to N) is typically the most downfield. | Also shows three distinct signals. The proton at C6 will be downfield. The proton at C5 will appear as a doublet of doublets due to coupling with H3 and the fluorine at C4. | [11][12] |

| ¹³C NMR | Five distinct carbon signals. The carbon bearing the chlorine (C2) is significantly downfield. The C-F coupling constants (JCF) are diagnostic. | Five distinct carbon signals. The C4 carbon bearing the fluorine will show a large one-bond C-F coupling constant. The C2 carbon (with Cl) will also be downfield. | [11][12] |

| ¹⁹F NMR | A single resonance, with its chemical shift and coupling to adjacent protons providing structural confirmation. | A single resonance, with a chemical shift different from the 3-fluoro isomer due to the different electronic environment. | Inferred from general principles. |

Note: Specific chemical shift (δ) values and coupling constants (J) can vary slightly based on the solvent and instrument used. Researchers should consult spectral databases for precise values.[11][12]

Differential Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The most significant practical difference between these isomers lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This is the cornerstone of their utility in building more complex molecules.[13]

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-poor carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The leaving group is then expelled to restore aromaticity.

Caption: General workflow for the SNAr mechanism.

Key Factors Influencing SNAr Reactivity:

-

Leaving Group Ability: The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Therefore, the C-X bond strength is less critical than the atom's ability to stabilize the intermediate through electron withdrawal. This leads to a counter-intuitive leaving group trend for SNAr on activated rings: F > Cl > Br > I.[15] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack.

-

Ring Activation: Electron-withdrawing groups (like the pyridine nitrogen and other halogens) ortho and para to the leaving group are essential. They stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, lowering the activation energy of the first step.[5][14]

Reactivity Profile of 2-chloro-4-fluoropyridine

In this isomer, the chlorine atom is at the 2-position (ortho to N) and the fluorine atom is at the 4-position (para to N). Both positions are highly activated.

-

Substitution at C2 (Displacing -Cl): The C2 position is activated by the ortho nitrogen and the meta fluorine.

-

Substitution at C4 (Displacing -F): The C4 position is activated by the para nitrogen and the meta chlorine.

Given that fluorine is a better leaving group than chlorine in SNAr, nucleophilic attack will preferentially occur at the 4-position , displacing the fluorine atom. This regioselectivity is a critical feature for synthetic planning.[7][15]

Reactivity Profile of 2-chloro-3-fluoropyridine

Here, the chlorine is at the 2-position (ortho to N) and the fluorine is at the 3-position (meta to N).

-

Substitution at C2 (Displacing -Cl): This position is strongly activated by the adjacent nitrogen atom. The fluorine at C3 provides additional inductive activation. The negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing significant stabilization.[5]

-

Substitution at C3 (Displacing -F): This position is only activated by the ortho chlorine and is meta to the activating nitrogen. It is significantly less electrophilic than the C2 position.

Therefore, for 2-chloro-3-fluoropyridine, nucleophilic attack will overwhelmingly occur at the 2-position , displacing the chlorine atom. The chlorine, despite being a poorer SNAr leaving group than fluorine, is positioned at the site of greatest activation.

Caption: Comparative SNAr reactivity pathways for the two isomers.

Synthesis Methodologies

The accessibility of these isomers is crucial for their application. The synthetic routes are well-established, though they start from different precursors.

Protocol: Synthesis of 2-chloro-3-fluoropyridine

This isomer can be efficiently prepared from 3-fluoropyridine via directed ortho-metalation followed by chlorination.[16]

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous diethyl ether (2.5 L) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (63.8 g, 0.57 mol).

-

Base Addition: Cool the solution to between -30 °C and -20 °C. Add n-butyllithium (2.5 M in hexanes, 230 mL, 0.57 mol) dropwise, maintaining the temperature. Stir for 1 hour.

-

Deprotonation: Cool the reaction mixture to -65 °C. Add a solution of 3-fluoropyridine (50.0 g, 0.52 mol) in diethyl ether (250 mL) dropwise over 10 minutes. Stir for 1 hour at this temperature. The n-BuLi/DABCO complex selectively deprotonates the C2 position, directed by the nitrogen atom.

-

Chlorination: Prepare a solution of hexachloroethane (136.5 g, 0.58 mol) in diethyl ether (350 mL). Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed -60 °C. Stir for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (250 mL). Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether (2 x 250 mL).

-

Purification: Combine the organic phases, wash with saturated aqueous NH₄Cl (250 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by distillation to yield 2-chloro-3-fluoropyridine as a colorless to straw-colored oil.[16]

Protocol: Synthesis of 2-chloro-4-fluoropyridine

A common route to this isomer involves halogen exchange or synthesis from a pre-functionalized pyridine. While multiple routes exist, a representative transformation can be inferred from the synthesis of related compounds like 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine.[17] A direct synthesis often starts from 2-amino-4-fluoropyridine, which undergoes a Sandmeyer-type reaction.

Step-by-Step Protocol (Illustrative Example via Sandmeyer Reaction):

-

Diazotization: To a cooled (0-5 °C) solution of hydrochloric acid, add 2-amino-4-fluoropyridine. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt in situ.

-

Chlorodeamination: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Workup: After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature and stir for several hours.

-

Extraction: Make the solution basic with an appropriate base (e.g., NaOH or NH₄OH) and extract the product into an organic solvent like dichloromethane or diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure. The resulting crude product is then purified by distillation or column chromatography to yield pure 2-chloro-4-fluoropyridine.

Implications in Drug Discovery and Design

The distinct reactivity profiles of these two isomers make them non-interchangeable building blocks in a synthetic campaign. The choice between them is a strategic decision based on the desired final molecular architecture.

-

2-chloro-3-fluoropyridine as a Building Block: This isomer is an excellent precursor for introducing substituents at the 2-position of a 3-fluoropyridine ring. The fluorine at the 3-position remains as a permanent fixture, which can be desirable for modulating the electronic properties and metabolic stability of the final compound. It is a key intermediate for compounds where a 3-fluoropyridine moiety is required, and further functionalization is needed at the adjacent C2 position.[9][18]

-

2-chloro-4-fluoropyridine as a Building Block: This isomer is primarily used to introduce substituents at the 4-position of a 2-chloropyridine ring. The chlorine at the 2-position can be retained or used in a subsequent, often different, type of reaction (e.g., a Suzuki or Buchwald-Hartwig cross-coupling). This allows for sequential, regioselective functionalization at two different sites on the pyridine ring, making it a highly versatile intermediate for building complex molecular scaffolds.[7]

For example, in a drug discovery program, if a synthetic route requires the introduction of an amine at C4 via SNAr, followed by a Suzuki coupling at C2, 2-chloro-4-fluoropyridine would be the ideal starting material. Conversely, if the target molecule requires a 3-fluoro-2-aminopyridine core, 2-chloro-3-fluoropyridine would be the precursor of choice.

Conclusion

The positional isomerism of 2-chloro-3-fluoropyridine and 2-chloro-4-fluoropyridine gives rise to a cascade of differences in their electronic nature, spectroscopic properties, and, most critically, their chemical reactivity. The key differentiator is the regioselectivity of nucleophilic aromatic substitution, which is governed by the interplay between the activating pyridine nitrogen and the leaving group abilities of fluorine versus chlorine. 2-chloro-4-fluoropyridine preferentially undergoes substitution at the C4 position (displacing fluorine), whereas 2-chloro-3-fluoropyridine reacts at the C2 position (displacing chlorine). A thorough understanding of these principles is not merely academic; it is a practical necessity that empowers chemists to devise more efficient, predictable, and robust synthetic strategies, thereby accelerating the discovery and development of novel therapeutics and other functional molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782792, 2-Chloro-4-fluoropyridine. Retrieved from [Link]

-

Pharmaffiliates. (2026, January 29). 2-Chloro-3-fluoropyridine: A Versatile Building Block for Drug Discovery. Retrieved from [Link]

- Google Patents. (2009, April 25). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

AIP Publishing. (n.d.). Density Functional Theory Calculations on 2-Chloro-4- Fluoropyridine. Retrieved from [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

-

Schultz, D. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

-

Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

-

Pure Synth. 2-Chloro-3-Fluoropyridine 98.0%(GC). Retrieved from [Link]

-

Begum, S. A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine?. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. vaia.com [vaia.com]

- 6. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Chloro-4-fluoropyridine | 34941-91-8 [sigmaaldrich.com]

- 11. 2-Chloro-3-fluoropyridine(17282-04-1) 1H NMR [m.chemicalbook.com]

- 12. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR [m.chemicalbook.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-Chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 17. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)propanoic Acid and Its Analogs for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloro-3-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry and drug discovery. Recognizing the current landscape where this specific regioisomer may not be readily available from commercial suppliers, this document offers a detailed exploration of its chemical relatives, including 3-(4-Chloro-3-fluorophenyl)propanoic acid and 3-(2-Chlorophenyl)propanoic acid. We delve into plausible synthetic pathways, predicted physicochemical properties, and potential therapeutic applications based on the bioactivity of structurally similar molecules. Furthermore, this guide furnishes detailed, adaptable protocols for the synthesis and analysis of such compounds, aiming to empower researchers in their quest for novel therapeutic agents.

Navigating the Supply Chain: Availability of Key Phenylpropanoic Acid Analogs

A thorough investigation of the current chemical supplier market indicates that 3-(2-Chloro-3-fluorophenyl)propanoic acid is not a standard stock item for most major chemical providers. This suggests its status as a niche research chemical, likely requiring custom synthesis. However, several structurally related isomers are commercially available and may serve as valuable starting points for research or as benchmark compounds. Researchers are strongly advised to confirm the precise identity and purity of any purchased material through independent analytical methods.

Below is a comparative table of suppliers for closely related, commercially available phenylpropanoic acid derivatives.

| Compound Name | CAS Number | Representative Suppliers | Purity | Notes |

| 3-(4-Chloro-3-fluorophenyl)propanoic acid | 881189-65-7 | Sigma-Aldrich, Thermo Fisher Scientific, Chemrio | ≥96% | The 4-chloro-3-fluoro isomer is readily available and serves as a close structural analog.[1][2][3] |

| 3-(2-Chlorophenyl)propanoic acid | 1643-28-3 | Sigma-Aldrich, Thermo Fisher Scientific, Santa Cruz Biotechnology, ChemicalBook | ≥98% | This analog allows for the study of the effects of the 2-chloro substitution pattern in the absence of the fluorine atom.[4][5][6][7] |

| 3-(4-Fluorophenyl)propionic acid | 459-31-4 | ECHEMI | ≥98% | Useful for dissecting the contribution of the fluorine substituent to biological activity.[8] |

The Synthetic Blueprint: A Plausible Route to 3-(2-Chloro-3-fluorophenyl)propanoic Acid

The synthesis of 3-(2-Chloro-3-fluorophenyl)propanoic acid can be approached through established methodologies in organic chemistry. A logical and adaptable pathway commences with the appropriate substituted benzaldehyde, proceeding through a Knoevenagel or Perkin condensation, followed by reduction.

Proposed Synthetic Pathway

A feasible synthetic route is outlined below. This multi-step process leverages common and well-documented reactions, allowing for adaptation and optimization in a standard laboratory setting.

Sources

- 1. H34205.06 [thermofisher.com]

- 2. 3-(4-chloro-3-fluorophenyl)propanoic acid | Chemrio [chemrio.com:9999]

- 3. 3-(4-Chloro-3-fluorophenyl)propionic acid | 881189-65-7 [sigmaaldrich.com]

- 4. 3-(2-Chlorophenyl)propionic acid | CAS 1643-28-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]

- 6. 3-(2-CHLOROPHENYL)PROPANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-(2-Chlorophenyl)propionic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of Chlorocinnamic Acids

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Hydrodechlorination (HDC) during C=C reduction Reference ID: TS-HDC-992

Executive Summary: The Selectivity Challenge

Welcome to the Technical Support Center. You are likely here because your HPLC/GC traces show a significant amount of hydrocinnamic acid (dechlorinated byproduct) alongside your target chlorohydrocinnamic acid .

The hydrogenation of chlorocinnamic acid presents a classic chemoselectivity conflict. You are attempting to reduce an olefin (C=C) while preserving an aryl-chloride (Ar-Cl) bond. On standard Palladium (Pd) catalysts, the activation energy for oxidative addition into the C-Cl bond is frustratingly close to that of olefin hydrogenation, often leading to rapid dechlorination (hydrogenolysis).

This guide provides the protocols to decouple these reaction pathways.

Part 1: Troubleshooting Guides (Q&A)

Q1: "I am using 10% Pd/C and losing 15-40% of my chlorine. Why is this happening?"

A: Palladium is the "gold standard" for dehalogenation, which is exactly what you don't want here. The Mechanism: Pd(0) has a high affinity for oxidative addition into Ar-Cl bonds. Once the C=C bond is reduced, the electron-rich aromatic ring facilitates the insertion of Pd into the C-Cl bond, followed by hydrogenolysis.

The Fix (Hardware Solution): Switch to Platinum (Pt).

-

Recommendation: Replace Pd/C with 5% Pt/C (sulfided or unpoisoned) .

-

Why: Platinum prefers

-coordination with the alkene (C=C) over the -

Alternative: Rhodium (Rh/C) is also highly selective for C=C reduction without touching the Ar-Cl bond under mild conditions, though it is significantly more expensive.

Q2: "I cannot change the catalyst (regulatory/cost reasons). How do I fix this with Pd/C?"

A: If you are locked into Palladium, you must "poison" the catalyst to inhibit the highly active sites responsible for dechlorination.

The Fix (Chemical Solution): Use Dechlorination Inhibitors. You need to modify the electronic environment of the Pd surface.

-

Nitrogen Bases (Morpholine/Ethylenediamine): Add 0.5 - 1.0 equivalents (relative to substrate) of morpholine. The lone pair on the nitrogen competes for the active sites that trigger C-Cl cleavage.

-

Sulfur Poisoning: Use a sulfided Pd/C catalyst (commercially available). Sulfur strongly adsorbs to the high-energy "kink" sites on the metal surface where hydrogenolysis typically occurs, leaving the terrace sites available for alkene hydrogenation.

Q3: "Does the solvent really matter? I'm using Methanol."

A: Yes. Methanol is often a "worst-case" solvent for this specific reaction. The Issue: Polar protic solvents (Methanol, Ethanol) stabilize the charged transition states involved in C-Cl cleavage. Furthermore, they increase the solubility of HCl (the byproduct), which can autocatalyze the dechlorination.

The Fix:

-

Switch to Apolar Solvents: Toluene or Ethyl Acetate. These solvents destabilize the polar transition state required for dechlorination.

-

If Alcohol is Required: You must add a scavenger base (e.g., Sodium Acetate or Triethylamine) to neutralize the HCl immediately as it forms. Free HCl accelerates Pd leaching and re-deposition, which promotes further dechlorination.

Part 2: Optimized Experimental Protocol (SOP)

Protocol ID: SOP-Pt-H2-04 Objective: Selective hydrogenation of p-chlorocinnamic acid to p-chlorohydrocinnamic acid.

Materials:

-

Substrate: p-Chlorocinnamic acid (10 mmol)

-

Catalyst: 5% Pt/C (dry basis, 50% water wet). Loading: 1 mol% metal relative to substrate.

-

Solvent: Toluene (Preferred) or THF. Avoid MeOH if possible.

-

H2 Source: Balloon (1 atm) or Parr Shaker (3-5 bar).

Workflow:

-

Slurry Preparation:

-

In a round-bottom flask (or reactor vessel), charge the p-chlorocinnamic acid and Toluene (10 mL/g substrate).

-

Critical Step: Degas the solvent with Nitrogen (N2) bubbling for 10 minutes to remove dissolved Oxygen (O2 can induce radical side reactions).

-

-

Catalyst Addition:

-

Add 5% Pt/C carefully. (If using dry catalyst, wet with a drop of water first to prevent ignition).

-

Optional: If using Pd/C, add Morpholine (0.5 eq) at this stage.

-

-

Hydrogenation:

-

Purge the headspace with N2 (3x), then with H2 (3x).

-

Pressure: Set to 3–5 bar (45–75 psi) .

-

Temperature: Maintain 20–25°C .

-

Note: Do NOT heat the reaction. Higher temperatures (>40°C) exponentially increase the rate of C-Cl cleavage (Activation Energy for HDC is higher than C=C reduction; heating helps the side reaction more than the main reaction).

-

-

Monitoring:

-

Monitor via HPLC every 30 minutes.

-

Stop reaction immediately upon disappearance of starting material. Over-running the reaction allows the catalyst to begin attacking the C-Cl bond.

-

-

Workup:

-

Filter catalyst over Celite.

-

Wash filter cake with solvent.

-

Evaporate solvent to yield p-chlorohydrocinnamic acid.

-

Part 3: Comparative Data & Decision Matrix

Catalyst Performance Matrix

| Catalyst System | Activity (C=C) | Selectivity (Cl-Retention) | Risk Profile | Recommendation |

| Pd/C (Standard) | High | Low (<70%) | High Dechlorination | Avoid |

| Pd/C + Amine | Moderate | Good (>95%) | Leaching potential | Alternative |

| Pt/C | High | Excellent (>99%) | Higher Cost | Primary Choice |

| Rh/C | High | Excellent (>99%) | Highest Cost | Specialized |

| Ru-Sn/Al2O3 | Low | High | Complex prep | Academic Use |

Troubleshooting Logic (Decision Tree)

Figure 1: Decision tree for troubleshooting dechlorination issues during hydrogenation.

Part 4: Reaction Pathway Visualization

Understanding the competitive pathways is vital for control. The diagram below illustrates how the catalyst choice dictates the path.

Figure 2: Competitive reaction pathways. Green indicates the desired route facilitated by Platinum (Pt); Red indicates the side reaction facilitated by Palladium (Pd).

References

-

Catalyst Selection for Cinnamic Acid Deriv

- Source: North American Catalysis Society (nac

- Relevance: Establishes Pd activity baselines and support effects (Coconut vs. Wood carbon)

-

Solvent Effects on Selectivity

-

Suppression of Hydrodechlorin

-

Title: Theoretical and Applied Aspects of Hydrodechlorination Processes.[3]

- Source: MDPI (Processes Journal)

- Relevance: detailed mechanisms on how modifiers (poisoning)

-

-

Use of Rhodium (Rh)

- Title: Catalyst and Process Effects in the Solvent-Free Hydrogen

- Source: MDPI

-

Relevance: Demonstrates Rh/C's superior selectivity and recyclability under mild conditions for aromatic hydrogenations.[4]

-

General Hydrogenation C

- Source: Sigma-Aldrich Technical Library

- Relevance: Specifications for Pt/C and sulfided Pd/C catalysts available for this applic

Sources

- 1. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Technical Support Center: Hydrogenation of Fluorinated Cinnamic Acids

Topic: Catalyst Selection & Process Optimization for Fluorinated Cinnamic Acid Reduction Ticket ID: #FCA-RED-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Fluorine Fidelity" Challenge

Welcome to the technical support hub for fluorinated substrates. Reducing the alkene moiety of fluorinated cinnamic acids to hydrocinnamic acids (phenylpropanoic acids) presents a classic chemoselectivity conflict.

The core challenge is Hydrodefluorination (HDF) . Transition metals (especially Palladium) are excellent at activating H₂, but they are also prone to inserting into C–F bonds via oxidative addition, effectively stripping the fluorine you worked hard to install.

This guide provides a decision matrix and troubleshooting protocols to ensure you reduce the alkene (

Module 1: Catalyst Selection Matrix

Do not default to standard 10% Pd/C. It is often too aggressive for labile aryl-fluorides. Use this matrix to select the correct metal based on your specific substrate's electronic profile.

| Catalyst System | Risk of Defluorination | C=C Activity | Recommendation | Mechanism Notes |

| 5% Rh/C (or Rh/Al₂O₃) | Low | High | Primary Choice | Rhodium is less prone to oxidative addition into C-F bonds than Pd. Excellent for preserving aromatic rings under mild conditions. |

| Wilkinson’s Catalyst | Very Low | Moderate | High Fidelity | Homogeneous Rh(I) complex. Sterically bulky; highly selective for sterically accessible alkenes. Rarely touches Ar-F or Ar-Ring. |

| Pd/C (Unmodified) | High | Very High | Use with Caution | Aggressive. prone to HDF, especially if F is ortho/para to electron-withdrawing groups. Requires "poisoning" or strict kinetic control. |

| Pt/C | High | High | Avoid | Often leads to ring saturation (over-reduction) alongside defluorination. |

| Raney Nickel | Moderate | Moderate | Avoid | Basic conditions inherent to Raney Ni can promote elimination of Fluoride. |

Decision Logic Visualization

Caption: Decision tree for selecting the optimal catalyst based on fluorine stability and reaction scale.

Module 2: The Defluorination Trap (Troubleshooting)

Issue: "My product is de-fluorinated (HDF)."

Diagnosis: The metal center has performed an oxidative addition into the C-F bond. This is often driven by the formation of thermodynamically stable metal-fluoride species and the release of HF.

Mechanistic Pathway:

-

Desired: H₂ adds across C=C.

-

Undesired (HDF): Metal inserts into Ar-F

Metal-F intermediate

Corrective Actions:

-

Switch to Rhodium: As noted in Module 1, Rh is far less "fluorophilic" in oxidative addition steps compared to Pd.

-

Remove Bases: Do not add bases (like TEA or carbonates) unless using transfer hydrogenation. Bases neutralize the HF byproduct, effectively driving the equilibrium toward defluorination (Le Chatelier’s principle).

-

Solvent Switch: Avoid MeOH if HDF is observed. Use Ethyl Acetate (EtOAc) or Toluene . Protic solvents can stabilize the leaving fluoride ion, facilitating the bond break.

Pathway Diagram

Caption: Kinetic competition between hydrogenation (Path A) and hydrodefluorination (Path B).

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Homogeneous)

Best for: High-value intermediates, labile fluorine positions, small-to-medium scale.

-

Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃][1]

-

Loading: 1–3 mol%

-

Solvent: Benzene:Ethanol (1:1) or Toluene:Ethanol. Note: Ethanol aids solubility but keep it anhydrous.

-

Conditions: Ambient Temperature (25°C), 1–3 atm H₂ (balloon or low pressure).

-

Workflow:

-

Degas solvent thoroughly (O₂ poisons this catalyst).

-

Dissolve substrate and catalyst under Argon.

-

Purge with H₂. Stir vigorously.

-

Stop Point: Monitor via TLC/HPLC. Reaction is usually slower than Pd/C; allow 12–24 hours.

-

Workup: Evaporate solvent. The challenge is removing the Rh/Phosphine ligands. Use a scavenger resin (e.g., QuadraPure™ TU) or flash chromatography.

-

Protocol B: The Scalable Option (Heterogeneous)

Best for: Large scale (>10g), stable fluorine positions.

-

Catalyst: 5% Rh/C (or 5% Rh/Al₂O₃)[2]

-

Loading: 5 wt% (relative to substrate mass)[3]

-

Solvent: Ethyl Acetate (EtOAc). Avoids solvolysis and suppresses HDF.

-

Conditions: 25°C, 3–5 atm H₂.

-

Workflow:

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Transfer Hydrogenation (e.g., Formate/Pd) instead of H₂ gas? A: Proceed with extreme caution. Transfer hydrogenation often requires a base (e.g., Triethylamine) to activate the formic acid. As mentioned in Module 2, bases promote defluorination. If you must use transfer hydrogenation, use Rh-dimer with Formic Acid, as this system has shown high chemoselectivity for C=C reduction without touching COOH or F [1].[6]

Q2: My aromatic ring is getting saturated (forming cyclohexyl-propanoic acid). Why? A: You are likely using Pt/C or running Rh/C too hot/long. Rhodium is excellent at ring hydrogenation at elevated pressures (>10 bar) or temperatures (>50°C). Keep the pressure low (<5 bar) and temperature ambient to stop at the alkene reduction stage.

Q3: The reaction is stalled. Can I add acid to speed it up? A: Adding acid (like HCl or AcOH) is risky. While it might protonate the catalyst surface and increase activity, it can also facilitate the cleavage of the C-F bond (acid-catalyzed hydrodehalogenation). Instead, try increasing H₂ pressure slightly or switching to a more active solvent like THF, provided your catalyst is compatible.

Q4: Why not just use Pd/C with a "poison"? A: You can. Sulfided Pd/C (PdS/C) is a commercially available "poisoned" catalyst designed to reduce functional groups (like nitro) without dehalogenation. It can work for cinnamic acids, but it is often much slower than Rh/C and requires higher pressures to initiate the alkene reduction.

References

-

Taleb, B., et al. (2025).[3][6] Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.

-

MasterOrganicChemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

-

NPTEL. Homogeneous Catalysis: Hydrogenation (Wilkinson's Catalyst).

-

MDPI. (2022).[7] Rh-Catalyzed Environmentally Benign Selective Hydrogenation.

-

UC Berkeley. (2014). Chemoselectivity in Transfer-Hydrogenation Reactions.

Sources

Technical Support Center: Solubilizing 3-(2-Chloro-3-fluorophenyl)propanoic acid

Status: Active Guide Last Updated: October 26, 2025 Compound Class: Phenylpropanoic Acid Derivative Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists

Executive Summary & Physicochemical Profile[1]

The Core Issue: Users frequently report that 3-(2-Chloro-3-fluorophenyl)propanoic acid precipitates or forms a "gummy" residue when added directly to water or low-pH buffers.

The Scientific Reality: This compound acts as a hydrophobic weak acid . Its solubility is strictly governed by two competing factors: the lipophilicity of the halogenated aromatic ring (which fights dissolution) and the ionization state of the carboxylic acid tail (which promotes dissolution).

| Property | Estimated Value | Implication for Solubility |

| pKa | ~4.2 – 4.5 | At pH < 4.5, the molecule is neutral (protonated) and insoluble. |

| LogP | ~2.8 – 3.2 | Moderate lipophilicity requires organic co-solvents or full ionization. |

| Water Solubility (Intrinsic) | < 0.1 mg/mL | Negligible in unbuffered water (pH ~5.5). |

| Water Solubility (Salt Form) | > 10 mg/mL | Highly soluble when pH > 6.5 (Ionized). |

Troubleshooting Decision Tree

Before starting your protocol, determine your experimental constraints using the logic flow below.

Figure 1: Decision logic for selecting the correct solubilization strategy based on assay tolerance.

Detailed Protocols

Method A: The Co-Solvent Strategy (Standard for In Vitro Assays)

Best for: High-throughput screening, cell-based assays where <0.5% DMSO is acceptable.

The Mechanism: The "Like Dissolves Like" principle. The halogenated ring is highly soluble in DMSO. You create a concentrated "molecular dispersion" which is then rapidly diluted into water.

Step-by-Step:

-

Calculate Stock Concentration: Aim for 1000x your final assay concentration (e.g., if you need 10 µM in the assay, make a 10 mM stock).

-

Dissolve: Add 100% DMSO (anhydrous) to the powder. Vortex vigorously.

-

Visual Check: Solution must be crystal clear.

-

-

The "Crash-Out" Check:

-

Pipette 1 µL of stock into 999 µL of your assay buffer (e.g., PBS).

-

Critical: Vortex immediately upon addition. Do not let the droplet float.

-

Observation: Hold the tube up to a light source. If you see a milky haze (Tyndall effect), the compound has precipitated (crashed out).

-

-

Troubleshooting Crash-Out:

-

If precipitation occurs, your final concentration is above the thermodynamic solubility limit of the aqueous buffer.

-

Fix: Reduce the final concentration or switch to Method B .

-

Method B: The pH Adjustment Strategy (Salt Formation)

Best for: Animal studies (IV/IP), sensitive enzymatic assays, or strictly aqueous environments.

The Mechanism:

You are converting the insoluble acid form (

Step-by-Step:

-

Weigh the target amount of solid compound.

-

Add Water: Suspend the solid in ~80% of the final required volume of water (Milli-Q).

-

Note: It will look cloudy or the powder will float. This is normal.

-

-

Alkalize: Add 1.05 equivalents of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

-

Calculation: If you have 1 mmol of compound, add 1.05 mmol of NaOH.

-

-

Vortex/Sonicate: The solution should turn clear rapidly as the salt forms.

-

Buffer: Add concentrated buffer (e.g., 10x PBS) to stabilize the pH.

-

Final Adjustment: Adjust volume with water. Verify pH is > 6.5.

Warning: If you lower the pH back below 5.0, the compound will precipitate immediately.

The "Crash-Out" Phenomenon Explained

Why does your clear DMSO stock turn cloudy when added to water? This is a kinetic vs. thermodynamic issue.

Figure 2: The kinetic pathway of precipitation upon dilution.

Prevention:

-

Keep concentration low: Ensure final aqueous concentration is < 100 µM.

-

Warm the buffer: Pre-warming the buffer to 37°C can reduce nucleation rates.

-

Use a surfactant: Adding 0.05% Tween-80 prevents the "Nucleation" step in the diagram above.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often has lower solubilizing power for di-halogenated aromatics than DMSO. Expect a lower maximum concentration in your stock solution (likely ~10-50 mM max in EtOH vs >100 mM in DMSO).

Q: I sonicated the water suspension for 30 minutes, but it's still cloudy. Why? A: Sonication provides energy to break up aggregates, but it does not change the thermodynamics. If the pH is below the pKa (acidic), the compound is chemically incapable of dissolving at high concentrations. You must raise the pH.

Q: Is the compound stable in solution? A: Phenylpropanoic acids are generally stable. However, the 2-Chloro-3-fluoro substitution pattern makes the ring electron-deficient. Avoid storing basic solutions (pH > 10) for long periods to prevent potential nucleophilic attack or racemization (if a chiral center were present alpha to the carbonyl, though this specific molecule is achiral at the alpha position). Store stocks at -20°C.

Q: What is the maximum solubility in PBS (pH 7.4)? A: While experimental data for this specific derivative is proprietary, analogs suggest a solubility limit of 1–5 mM in PBS. Above this, the ionic strength of PBS (salting-out effect) may reduce solubility compared to pure water.

References & Grounding

-

Compound Properties: 3-(2-Chlorophenyl)propanoic acid (Analog).[1] PubChem Database. National Library of Medicine.

-

Solubility Physics: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the Henderson-Hasselbalch relationship for lipophilic acids).

-

Formulation Strategy: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

Sources

Optimizing reaction time for hydrocinnamic acid formation

Current Status: Operational | Topic: Optimization of Cinnamic Acid Hydrogenation Lead Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: The Gold Standard Protocol

Use this baseline methodology to validate your setup. Deviations from this protocol are the primary cause of inconsistent reaction times.

Optimized Catalytic Hydrogenation (Pd/C)

While transfer hydrogenation (using formic acid) is a viable green alternative, the industrial and laboratory standard for speed and scalability remains direct hydrogenation using Palladium on Carbon (Pd/C).